molecular formula C11H14O3 B010683 Methyl 4-hydroxy-3-propylbenzoate CAS No. 105211-78-7

Methyl 4-hydroxy-3-propylbenzoate

Cat. No. B010683
M. Wt: 194.23 g/mol
InChI Key: BBGUEJVSGMTLIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The single crystal X-ray structure of methyl 4-hydroxybenzoate has been determined at a low temperature of 120 K . In the crystal lattice, three molecules of methyl 4-hydroxybenzoate are condensed into a 3D framework via extensive intermolecular hydrogen bonding . This arrangement contributes to its stability and solid-state properties .

Scientific Research Applications

Food Preservation

Scientific Field:

Food science and technology

Summary:

Methyl 4-hydroxy-3-propylbenzoate is used as a food preservative to prevent spoilage and extend the shelf life of certain food products.

Application Methods:

Experimental Procedures:

Results:

These are just three of the many applications of Methyl 4-hydroxy-3-propylbenzoate. Its versatility makes it valuable in various scientific and industrial contexts. If you’d like more information on additional applications, feel free to ask!

properties

IUPAC Name

methyl 4-hydroxy-3-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUEJVSGMTLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473099
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-propylbenzoate

CAS RN

105211-78-7
Record name methyl 4-hydroxy-3-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 22-3 (6.0 g, 33.2 mmol) in 50 mL of EtOAc was added 60 mg of 5% Pd on carbon and the whole was hydrogenated at atmospheric pressure for 24 h. Hydrogen was removed from the reaction mixture and the solution was filtered through Celite. Evaporation of the solvent afforded product 22-4 as a white solid.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 363 g of methyl 3-allyl-4-hydroxybenzoate in 1.5 L of methanol was hydrogenated for 1 hr in a Parr® type shaker at 40 psi and ambient temperature using 1.5 g of 10% palladium on carbon as the catalyst. The reaction was filterd through Solka-Floc® and the cake washed with 1 L of methanol. The combined filtrate was concentrated and the oil flushed with ether. Hexanes (1.5 L) were added and the resulting suspension cooled to 0° C. The product was collected by filtration, washed with hexanes and dried affording 176.6 g of methyl 4-hydoxy-3-n-propylbenzoate. A second crop of 166.4 g was obtained by concentrating the filtrate, diluting with hexanes and filtering, bringing the total to 343 g (94.3% yield).
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesis begins with the allylation of readily available methyl-4-hydroxybenzoate (Scheme 1). The allylated phenol is then thermally rearranged in dichlorobenzene and subsequently hydrogenated to provide the desired Methyl-4-hydroxy-3-n-propylbenzoate in good overall yield. ##STR27##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allylated phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
雨田淳一郎, ウダジュンイチロウ - toyaku.repo.nii.ac.jp
高尿酸血症は痛風関節炎の原因となるだけでなく, 腎機能や循環器系の障害にも関与する. 日本の 「高尿酸血症・痛風治療のガイドライン」 では高尿酸血症を 「血清尿酸値> 7.0 mg/dL」 と定義して…
Number of citations: 2 toyaku.repo.nii.ac.jp

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